N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a heterocyclic compound known for its complex structure and potential applications across various scientific fields. The unique structural motifs, including thieno[3,2-d]pyrimidine and furan carboxamide, endow the molecule with distinct chemical properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step processes:
Step 1: Synthesis of the thieno[3,2-d]pyrimidine core. This can be achieved via cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.
Step 2: Attachment of the furan-3-carboxamide moiety. This step involves nucleophilic substitution reactions where the intermediate is treated with appropriate reagents to form the final compound.
Common reaction conditions include:
Temperature: Usually maintained between 50-100°C depending on the reaction step.
Catalysts: Lewis acids or bases often employed to facilitate reactions.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance yield and efficiency. Standard techniques like crystallization and purification under controlled conditions ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert carbonyl functionalities into corresponding alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, dichromate, or similar oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Solvents like dimethylformamide, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products depend on the type of reaction. For example, oxidizing the thieno[3,2-d]pyrimidine moiety can produce derivatives with carboxylic acid groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide finds applications across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, which could impact biochemical pathways.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties due to its ability to interact with specific molecular targets.
Industry: Utilized in material science for developing new polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may bind to active sites, inhibiting or modulating the function of these biological macromolecules, and alter cellular pathways involved in disease progression or physiological functions.
Comparison with Similar Compounds
When compared to similar heterocyclic compounds, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of thieno[3,2-d]pyrimidine and furan carboxamide. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: Known for diverse biological activities.
Furan carboxamides: Often studied for their pharmaceutical applications.
The distinct structural features of this compound provide it with unique reactivity and biological properties that make it an appealing compound for further research.
There you have it
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRQHTXCAMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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